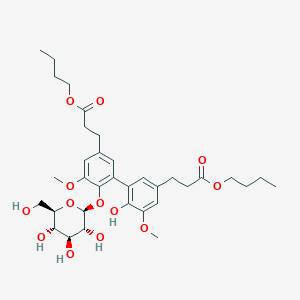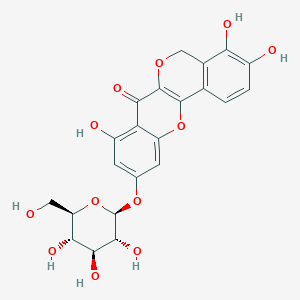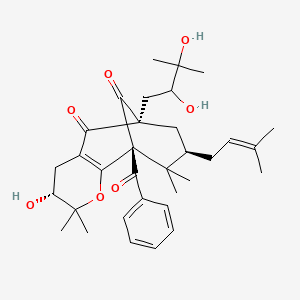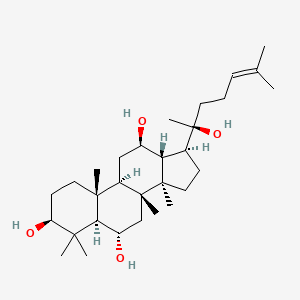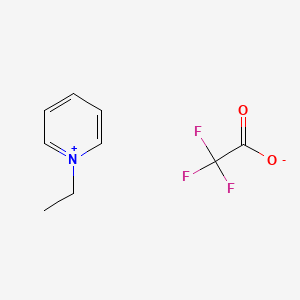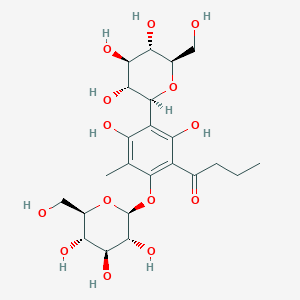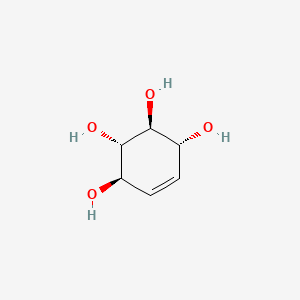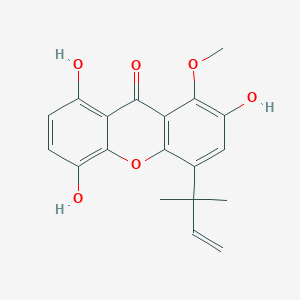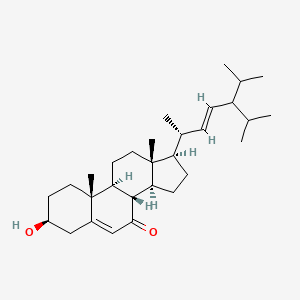
Polasterol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polasterol A is a natural product found in Epipolasis with data available.
Scientific Research Applications
Novel Steroid Identification
Polasterol A, along with Polasterol B sulfate and other compounds, was isolated from the Japanese marine sponge Epipolasis sp. The structure of this compound was identified as 3 beta-hydroxy-24-isopropylcholesta-5, 22(E)-dien-7-one. This discovery adds to the diverse range of steroids found in marine organisms, showcasing the potential of marine biodiversity in contributing novel compounds for scientific research (Umeyama, Adachi, Ito, & Arihara, 2000).
Comparative Studies with Related Compounds
Studies have compared the effects of compounds related to this compound, such as policosanol, in various contexts. For example, policosanol was found to be ineffective in treating hypercholesterolemia in a randomized controlled trial, providing insights into the limitations and efficacy of such compounds (Dulin, Hatcher, Sasser, & Barringer, 2006). Another study examined the comparative effects of policosanol and lovastatin on smooth muscle cell proliferation, offering a perspective on the potential medical applications of these substances (Noa, Más, & Mesa, 1999).
Broader Context in Drug Research
While direct studies on this compound are limited, its identification contributes to the broader field of drug discovery and development. The discovery of new compounds like this compound enhances our understanding of molecular biology and aids in identifying new treatment options. This aligns with the historical perspective of drug discovery, emphasizing the role of chemistry and pharmacology in advancing medical science (Drews, 2000).
properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-propan-2-ylhept-3-en-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H48O2/c1-18(2)23(19(3)4)9-8-20(5)24-10-11-25-28-26(13-15-30(24,25)7)29(6)14-12-22(31)16-21(29)17-27(28)32/h8-9,17-20,22-26,28,31H,10-16H2,1-7H3/b9-8+/t20-,22+,24-,25+,26+,28+,29+,30-/m1/s1 |
InChI Key |
RZWRLBVGWQAKNS-OZXBVAIKSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C(C)C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C=CC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
synonyms |
polasterol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




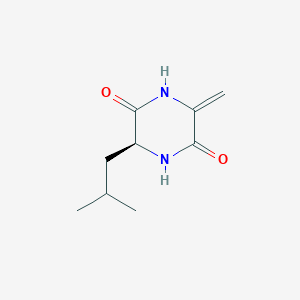
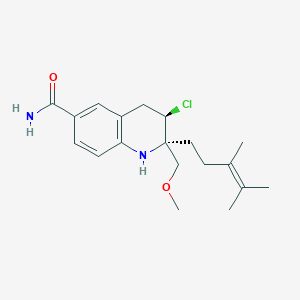
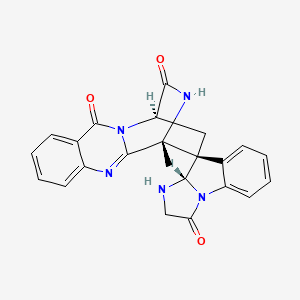
![4-oxo-4-[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethoxy]butanoic acid](/img/structure/B1250129.png)
